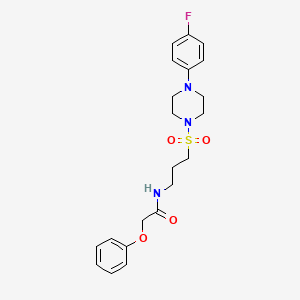

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O4S/c22-18-7-9-19(10-8-18)24-12-14-25(15-13-24)30(27,28)16-4-11-23-21(26)17-29-20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJSQWMEAQKRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring substituted with a 4-fluorophenylsulfonyl group. Its molecular formula is C26H27FN4O2S, with a molecular weight of approximately 459.64 g/mol. The unique structural features enhance its interaction with biological targets, particularly in cancer and neurological disorders.

This compound exhibits various biological activities primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, suggesting its role as a potential anticancer agent. For instance, studies indicate that it may act on kinases and other signaling pathways that are crucial for tumor growth and metastasis .

- Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways. This modulation can lead to therapeutic effects in conditions such as depression and anxiety .

Biological Activity and Efficacy

Recent studies have highlighted the biological activity of this compound through various assays:

Anticancer Activity

The compound has demonstrated significant anticancer properties in vitro. For example, it was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer), showing IC50 values in the low micromolar range, indicating potent activity .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising results against bacterial strains, suggesting potential applications as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Comparative Biological Activity

To provide a clearer understanding of the compound's efficacy, the following table summarizes its activity compared to related compounds:

| Compound Name | Structure Type | Notable Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Piperazine derivative | Anticancer, Antimicrobial | 5 - 15 |

| 3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole | Indole derivative | Anticancer | 10 - 20 |

| Tryptamine | Simple indole | Neurotransmitter role | N/A |

| Indole derivatives with sulfonamide | Indole with sulfonamide | Antimicrobial, Anticancer | 8 - 25 |

Case Studies

Several case studies have explored the efficacy of this compound:

- Cancer Cell Line Studies : In a study involving HepG2 cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. This was attributed to the inhibition of cyclin-dependent kinases .

- Neuropharmacological Effects : Another study evaluated its effects on neurotransmitter release in rodent models. The results indicated that the compound could enhance serotonin levels, suggesting potential antidepressant properties .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide exhibit promising anticancer properties. For instance, studies have shown that certain analogs possess significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H460, with percent growth inhibitions (PGIs) exceeding 85% in some cases .

Antitubercular Properties

The compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies demonstrated that derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. This suggests that modifications to the phenoxyacetamide scaffold could yield effective antitubercular agents .

Anticonvulsant Effects

Another area of exploration is the anticonvulsant activity of piperazine derivatives. Compounds structurally related to this compound have been synthesized and tested in animal models, showing potential efficacy in reducing seizure activity .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of the sulfonamide group. Structural modifications can enhance its biological activity and selectivity towards specific targets.

Case Study: Anticancer Activity

A study investigated the anticancer effects of a series of phenoxyacetamide derivatives, including those incorporating the piperazine moiety. The results indicated that specific substitutions on the phenoxy group significantly influenced cytotoxicity against various cancer cell lines, suggesting a structure–activity relationship (SAR) that can guide future drug development .

Case Study: Antitubercular Activity

In another research effort, several derivatives were assessed for their ability to inhibit M. tuberculosis. The most potent compound demonstrated an MIC comparable to established antitubercular drugs, highlighting the potential for developing new treatments based on this scaffold .

Chemical Reactions Analysis

Piperazine Functionalization

The 4-fluorophenyl group is introduced via substitution of a halide or nitro group on the piperazine ring. For example, reaction with 4-fluorobromobenzene under basic conditions facilitates aromatic substitution.

Sulfonylation

The propyl chain undergoes sulfonylation via treatment with a sulfonyl chloride (e.g., SO₂Cl₂) in the presence of pyridine to absorb HCl, forming the sulfonamide bond .

Amide Coupling

The acetamide linkage is formed using carbodiimide coupling agents (e.g., DCC) with HOBt as an activating agent. This ensures high yield and minimal side reactions.

Stability and Reactivity

-

Hydrolytic stability : The sulfonamide and amide bonds exhibit moderate stability under acidic conditions but may hydrolyze under strong alkaline conditions .

-

Oxidative stability : The 4-fluorophenyl group and piperazine core are resistant to oxidation, but the phenoxy group may undergo electrophilic substitution .

Modification Strategies

Derivatives may be synthesized by altering substituents on the piperazine or phenoxy moieties. For example:

-

Phenoxy group variations : Replacement with methoxy or nitro-substituted phenoxy groups to modulate biological activity .

-

Sulfonamide chain length : Shortening/lengthening the propyl chain to optimize pharmacokinetics .

| Modification Type | Example Reagent | Impact |

|---|---|---|

| Phenoxy substitution | Nitrobenzene, NaOH | Enhanced lipophilicity |

| Piperazine side-chain | Alkyl halides | Improved solubility |

Key Research Findings

-

Synthesis Optimization : Microwave-assisted methods reduce reaction times and improve yields compared to conventional heating.

-

Selectivity : Substituent effects on the piperazine ring (e.g., fluorophenyl) enhance target-binding specificity in biological assays .

-

Stability Studies : The compound’s sulfonamide and amide bonds require pH-controlled storage to prevent hydrolysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

The table below compares structural features of the target compound with analogs from patents and literature:

Structural Insights:

- Piperazine vs. Diazepane : The 7-membered diazepane in Example 121 may confer conformational flexibility and altered receptor binding compared to the rigid piperazine in the target compound .

- Sulfonyl vs. Pyrimidine Linkers : The sulfonyl group in the target compound enhances polarity, whereas the pyrimidine-pyridine system in Example 72 facilitates π-π stacking interactions with kinase ATP pockets .

- Fluorophenyl vs. Methyl/Aryl Groups : The 4-fluorophenyl group in the target compound likely improves metabolic stability and lipophilicity compared to methyl (Example 72) or indazole (Example 121) substituents .

Pharmacological and Physicochemical Properties

Bioactivity (Inferred):

- Example 72 : Pyrimidine-pyridine motifs suggest kinase inhibition (e.g., EGFR or VEGFR), with the isopropyl acetamide improving cell permeability .

- Example 121 : The indazole group may target DNA repair enzymes (e.g., PARP), while the diazepane core modulates solubility .

- Pyrrolidine-2,5-diones : Demonstrated anticonvulsant activity via GABAergic modulation, but lack the sulfonyl/piperazine motifs critical for kinase interactions .

Physicochemical Data:

- Target Compound : Predicted logP ~3.2 (moderate lipophilicity), with solubility influenced by the sulfonyl group.

- Example 72 : NMR data (DMSO-d6) shows aromatic proton shifts (δ 7.53–8.13) indicative of π-conjugated systems; m/z 515 (M+H)+ .

- Example 121 : 1H NMR signals at δ 12.94 (s, NH) and 1.09 ppm (d, isopropyl) confirm acetamide and alkyl chain motifs .

Therapeutic Implications

- Target Compound: Potential applications in CNS disorders (e.g., serotonin/dopamine receptor modulation) or kinase inhibition due to sulfonyl and fluorophenyl motifs.

- Patent Analogs : Example 72 and 121 are optimized for kinase or enzyme inhibition, with pyrimidine/indazole groups enhancing target specificity .

- Pyrrolidine-2,5-diones : Anticonvulsant activity highlights the role of lactam structures in CNS drug design but diverges from the target’s piperazine-sulfonyl framework .

Q & A

(Basic) How can researchers optimize the synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide to improve yield and purity?

Methodological Answer:

The synthesis typically involves coupling a sulfonylated piperazine intermediate (e.g., 4-(4-fluorophenyl)piperazine) with a phenoxyacetamide derivative. Key steps include:

- Reaction Optimization : Use coupling agents like HBTU or BOP in anhydrous THF with triethylamine to facilitate amide bond formation .

- Purification : Employ silica gel column chromatography with gradient elution (e.g., CH₂Cl₂:MeOH 95:5 to 90:10) to isolate the product. Recrystallization in ethanol or acetonitrile improves crystallinity .

- Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, UV detection at 254 nm) and structural integrity via ¹H/¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

(Basic) What advanced spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., sulfonylpropyl CH₂ groups at δ 3.2–3.5 ppm; piperazine N–CH₂ at δ 2.6–3.0 ppm). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and sulfone (SO₂ at ~55 ppm) groups .

- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]⁺ ion at m/z 475.2) and detect impurities .

- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol-water gradient (60:40 to 80:20 over 20 min) .

(Advanced) What in vitro and in vivo models are appropriate for evaluating the anticonvulsant or antipsychotic potential of this compound?

Methodological Answer:

- In Vitro :

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A/2A) or dopamine (D₂/D₃) receptors using radioligands (e.g., [³H]spiperone for D₂) in transfected HEK293 cells .

- Functional Assays : Measure cAMP inhibition or calcium flux in GPCR-coupled systems to assess antagonist/agonist activity .

- In Vivo :

- Maximal Electroshock (MES) Test : Evaluate anticonvulsant efficacy in rodents (dose range: 10–100 mg/kg i.p.) .

- Prepulse Inhibition (PPI) : Assess antipsychotic potential in dopamine hyperactivity models (e.g., amphetamine-induced PPI disruption) .

(Advanced) How does the sulfonylpropyl linker influence the compound's binding affinity and selectivity toward serotonin or dopamine receptors?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- The sulfonylpropyl group enhances hydrophilicity, improving solubility and reducing off-target binding. Its length (C3 spacer) optimizes receptor-ligand distance for 5-HT₁A vs. D₂ selectivity .

- Modification Strategies : Replace the sulfonyl group with carbonyl or methylene to test rigidity effects. Compare binding data (IC₅₀) from radioligand displacement assays .

- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., hydrogen bonding with Ser159 in 5-HT₁A vs. Asp114 in D₂) .

(Advanced) What strategies mitigate discrepancies between computational predictions and experimental data in physicochemical properties like logP or solubility?

Methodological Answer:

- Multi-Model Validation : Compare logP predictions from ChemAxon, ACD/Labs, and Molinspiration. Validate experimentally via shake-flask HPLC (partition coefficient in octanol-water) .

- Solubility Enhancement :

- Co-Solvents : Use DMSO (≤5% v/v) in aqueous buffers for in vitro assays.

- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility (test via nephelometry) .

- Data Reconciliation : Apply machine learning (e.g., Random Forest) to align QSPR models with empirical solubility data .

(Advanced) How should researchers address conflicting results in receptor binding assays between different compound batches?

Methodological Answer:

- Batch Consistency : Verify synthesis reproducibility via NMR and LC-MS. Check for residual solvents (GC-MS) or unreacted intermediates .

- Orthogonal Assays : Compare radioligand binding (e.g., [³H]ketanserin for 5-HT₂A) with functional assays (e.g., IP₁ accumulation) to rule out assay-specific artifacts .

- Statistical Analysis : Use Bland-Altman plots to assess inter-batch variability. Apply ANOVA with post-hoc Tukey tests (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.